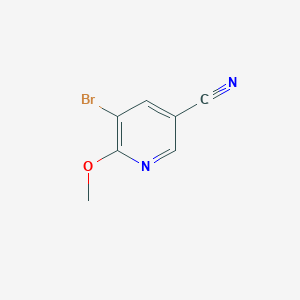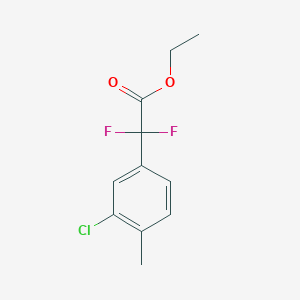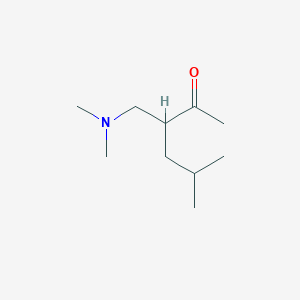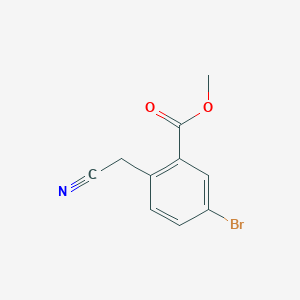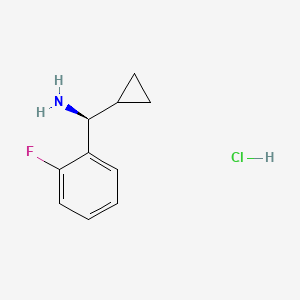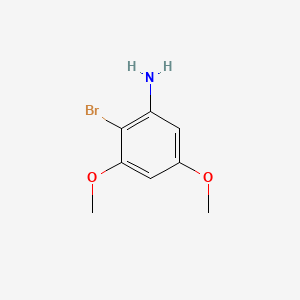
2-Bromo-3,5-dimethoxyaniline
Vue d'ensemble
Description
2-Bromo-3,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07400 . It is used in various chemical reactions and has been mentioned in scientific literature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dimethoxyaniline consists of a bromine atom (Br), two methoxy groups (OCH3), and an amine group (NH2) attached to a benzene ring . The exact mass of the molecule is 230.98900 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3,5-dimethoxyaniline are not detailed in the available resources, it’s known that anilines like this compound can participate in various chemical reactions, including those involving diazonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3,5-dimethoxyaniline include a molecular weight of 232.07400 and a molecular formula of C8H10BrNO2 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthesis of Indoles and Quinolines
One significant application of derivatives of 3,5-dimethoxyaniline, which is structurally related to 2-Bromo-3,5-dimethoxyaniline, is in the synthesis of indoles and quinolines. For instance, studies have shown that cyclization of amino ketones derived from 3,5-dimethoxyaniline can lead to the formation of 2-arylindoles and 3-arylindoles. These compounds have been synthesized and characterized through techniques like X-ray diffraction (Black et al., 1980). Similarly, a variety of 7-alkylamino-2-methylquinoline-5,8-diones have been synthesized from 2,5-dimethoxyaniline, demonstrating the compound's utility in heterocyclic chemistry (Choi et al., 2002).
Electrochemical Applications
2,5-Dimethoxyaniline, a structurally similar compound, has been electrochemically polymerized on glassy carbon electrodes. This process significantly enhances the oxidation of glutamic acids, indicating its potential in electrochemical applications. The synthesized polymer displayed a chain structure with nanometer-sized particles, which is relevant for various electrochemical processes (Zeng et al., 2019).
Photostabilization of Polymers
Thiophenes derived from 3,5-dimethoxyaniline have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC). These compounds, such as N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethoxyaniline, have shown effectiveness in reducing the level of photodegradation in PVC films, thus demonstrating their utility in enhancing the durability of polymers under UV exposure (Balakit et al., 2015).
Synthesis of Nanostructured Materials
The compound has also been used in the green chemistry synthesis of nanostructured materials. For example, a high surface area nanostructured poly(2,5-dimethoxyaniline) powder with high electrical conductivity and charge storage capacity was synthesized, showcasing its potential in the development of advanced materials (Jain et al., 2010).
Propriétés
IUPAC Name |
2-bromo-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEXDSJIDAIIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702706 | |
| Record name | 2-Bromo-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethoxyaniline | |
CAS RN |
70277-99-5 | |
| Record name | 2-Bromo-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-Dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



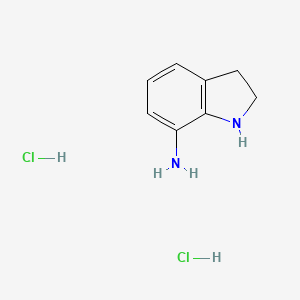
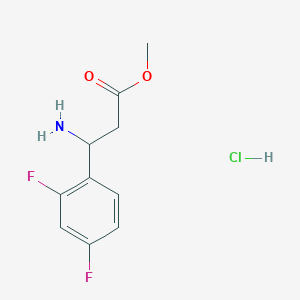
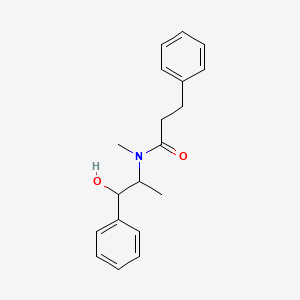
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)

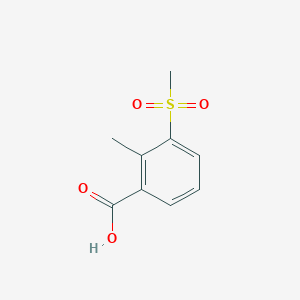
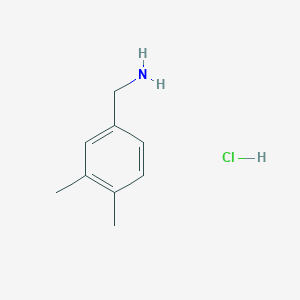
![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
